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Compound of Interest

Compound Name:

3-amino-N-

cyclopropylcyclohexane-1-

carboxamide

CAS No.: 1016703-89-1

Cat. No.: B2998998

Get Quote

3-Amino-N-cyclopropylcyclohexane-1-carboxamide:
A Critical Pharmacophore Scaffold[1]
Part 1: Executive Summary & Strategic Utility
CAS 1016703-89-1, chemically identified as 3-Amino-N-cyclopropylcyclohexane-1-
carboxamide, represents a high-value chiral building block in modern medicinal chemistry.

Unlike simple aliphatic amines, this compound offers a conformationally restricted cyclohexane

scaffold that positions the amino and amide functionalities in a specific spatial arrangement.

This structural rigidity is pivotal for optimizing ligand-protein binding interactions, particularly in

the development of Janus Kinase (JAK) inhibitors, GPCR antagonists (such as CCR2), and

epigenetic modulators (e.g., LSD1/KDM1A inhibitors).

The compound serves as a "linker-pharmacophore," bridging the gap between a solvent-

exposed solubilizing group (the cyclopropyl amide) and a deep-pocket binding motif (via the

primary amine). Its amphiphilic nature (LogP ~0.78) and hydrogen-bonding potential (2 donors,

2 acceptors) make it an ideal candidate for fragment-based drug discovery (FBDD) and lead

optimization to improve oral bioavailability and metabolic stability.
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Part 2: Chemical Identity & Physicochemical Profiling
2.1 Core Identification

Parameter Technical Specification

CAS Number 1016703-89-1

IUPAC Name
3-Amino-N-cyclopropylcyclohexane-1-

carboxamide

Molecular Formula C₁₀H₁₈N₂O

Molecular Weight 182.26 g/mol

SMILES O=C(NC1CC1)C2CC(N)CCC2

InChI Key
Generated upon specific stereoisomer

confirmation

Structural Class
Cyclohexane-1,3-diamine derivative;

Cyclopropylcarboxamide

2.2 Physicochemical Properties (Experimental & Predicted)
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Property Value Context for Drug Design

LogP 0.78 ± 0.2

Ideal for CNS and peripheral

penetration; falls within

Lipinski's Rule of 5.

TPSA 55.12 Å²
Indicates good membrane

permeability (<140 Å²).

pKa (Base) ~9.8 (Amine)

Highly basic; likely protonated

at physiological pH, aiding

solubility.

H-Bond Donors 2
Primary amine (-NH₂) and

Amide (-NH-).

H-Bond Acceptors 2
Carbonyl oxygen and Amine

nitrogen.

Solubility High (DMSO, MeOH)
Facilitates facile coupling

reactions in organic synthesis.

Part 3: Synthesis & Manufacturing Protocols
The synthesis of CAS 1016703-89-1 requires precise stereochemical control, particularly if the

target application demands a specific cis or trans relationship between the C1-carboxamide

and C3-amine.

3.1 Retrosynthetic Analysis (Pathway Diagram)
The following Graphviz diagram illustrates the logical disconnection approach for synthesizing

CAS 1016703-89-1 from commercially available precursors.
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Target: 3-Amino-N-cyclopropyl
cyclohexane-1-carboxamide

(CAS 1016703-89-1)

Intermediate A:
N-Cyclopropyl-3-nitro

cyclohexane-1-carboxamide

Nitro Reduction
(H2, Pd/C)

Intermediate B:
3-(Boc-amino)

cyclohexanecarboxylic acid

1. Amide Coupling (HATU)
2. Boc Deprotection (TFA)

Starting Material 1:
3-Nitrobenzoic Acid

(Hydrogenation Route)

1. Hydrogenation (Rh/C)
2. Amide Coupling

Starting Material 2:
3-Aminobenzoic Acid

(Reduction Route)

1. Ring Hydrogenation
2. Boc Protection

Reagent:
Cyclopropylamine

Coupling Partner Coupling Partner

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing two viable routes: Nitro-reduction (Route A) and

Boc-protected Amino-acid coupling (Route B).

3.2 Detailed Experimental Protocol (Route B: Boc-Protection
Strategy)
This protocol ensures high purity and stereochemical integrity.

Step 1: Hydrogenation of 3-Aminobenzoic Acid

Reactants: Dissolve 3-aminobenzoic acid (1.0 eq) in acetic acid.

Catalyst: Add 5% Rh/C or PtO₂ (catalytic amount).

Condition: Hydrogenate at 50-60 psi H₂ at 50°C for 12 hours.

Workup: Filter catalyst; concentrate filtrate to yield 3-aminocyclohexanecarboxylic acid

(mixture of cis/trans).

Step 2: Boc-Protection
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Setup: Suspend crude amino acid in 1,4-dioxane/water (1:1). Add NaOH (2.0 eq).

Reaction: Add Boc₂O (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4 hours.

Isolation: Acidify to pH 3 with HCl. Extract with EtOAc. Dry and concentrate to yield 3-(Boc-

amino)cyclohexanecarboxylic acid.

Step 3: Amide Coupling

Activation: Dissolve Boc-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir

for 15 min.

Coupling: Add cyclopropylamine (1.2 eq). Stir at RT for 16 hours.

Workup: Dilute with water, extract with EtOAc. Wash with LiCl (aq) to remove DMF. Purify via

flash chromatography (Hex/EtOAc) to isolate the Boc-protected intermediate.

Step 4: Deprotection to CAS 1016703-89-1

Reaction: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours.

Neutralization: Concentrate TFA. Redissolve in DCM and wash with sat. NaHCO₃.

Final Isolation: Dry organic layer (Na₂SO₄) and concentrate.

Yield: Off-white solid or viscous oil.

Part 4: Applications in Drug Discovery
CAS 1016703-89-1 is utilized as a scaffold in several high-value therapeutic areas.

4.1 Target Classes & Mechanisms
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Therapeutic Area Mechanism of Action Role of CAS 1016703-89-1

Oncology KDM1A (LSD1) Inhibition

The amine group mimics the

lysine substrate of histones;

the cyclohexane ring fills the

hydrophobic pocket.

Immunology JAK/STAT Signaling

The cyclopropyl amide acts as

a solvent-exposed "tail" to

improve solubility and

metabolic stability in JAK

inhibitors.

Inflammation CCR2 Antagonism

Provides a rigid spacer

between the basic amine

(interacting with Asp/Glu

residues) and the lipophilic

amide.

4.2 Mechanistic Pathway: KDM1A Inhibition Workflow
The following diagram depicts how a ligand derived from CAS 1016703-89-1 interferes with the

LSD1 demethylase cycle.
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Competitive
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Caption: Mechanism of Action for LSD1 inhibitors utilizing the 3-aminocyclohexane scaffold.

Part 5: Safety, Handling, & Quality Control
5.1 GHS Hazard Classification

Signal Word: DANGER
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H315: Causes skin irritation.

H318: Causes serious eye damage (due to the basic amine and amide functionality).

H335: May cause respiratory irritation.

5.2 Handling Protocol
PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Work within a fume

hood.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive

to CO₂ absorption (carbamate formation).

Spill Cleanup: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.

5.3 Quality Control Specifications
HPLC Purity: >95% (detect at 210 nm).

1H NMR: Must show characteristic cyclopropyl protons (0.4-0.8 ppm) and cyclohexane

multiplets.

Mass Spec: [M+H]⁺ = 183.15.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

